Bienvenue dans la boutique en ligne BenchChem!

2,4-DIMETHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE

HIV-1 LTR inhibition Structure-activity relationship Piperidinylpyrimidine

2,4-Dimethyl-6-(piperidin-1-yl)pyrimidine is a trisubstituted pyrimidine featuring a piperidine ring at the C6 position and methyl groups at C2 and C4. This scaffold belongs to the piperidinylpyrimidine class, which has been systematically explored for inhibition of HIV-1 LTR activation and TNF-α production.

Molecular Formula C11H17N3
Molecular Weight 191.278
CAS No. 24255-34-3
Cat. No. B2536152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-DIMETHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE
CAS24255-34-3
Molecular FormulaC11H17N3
Molecular Weight191.278
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)N2CCCCC2
InChIInChI=1S/C11H17N3/c1-9-8-11(13-10(2)12-9)14-6-4-3-5-7-14/h8H,3-7H2,1-2H3
InChIKeyDNPRJYOOTGXBKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethyl-6-(piperidin-1-yl)pyrimidine (CAS 24255-34-3): A C6-Piperidine-Substituted Pyrimidine Scaffold for Procuring Research-Grade Candidate Libraries


2,4-Dimethyl-6-(piperidin-1-yl)pyrimidine is a trisubstituted pyrimidine featuring a piperidine ring at the C6 position and methyl groups at C2 and C4. This scaffold belongs to the piperidinylpyrimidine class, which has been systematically explored for inhibition of HIV-1 LTR activation and TNF-α production [1][2]. The placement of the piperidine on C6, rather than C2 or C4, is a critical structural determinant for biological activity within this series, as SAR studies indicate that lipophilic substitution at the pyrimidine C6-position is essential for inhibitory potency [1].

Why Researchers Cannot Simply Replace 2,4-Dimethyl-6-(piperidin-1-yl)pyrimidine with an Unsubstituted or C2-Substituted Piperidinylpyrimidine Analog


The biological performance of piperidinylpyrimidine derivatives is exquisitely dependent on the position and nature of substituents on the pyrimidine ring. SAR analysis has directly demonstrated that a lipophilic group at the C6-position is crucial for HIV-1 LTR inhibitory activity, while the nitrogen of the piperidine ring requires a specific 3,4-methylenedioxybenzoyl (piperonyloyl) group for optimal potency [1]. This means that moving the piperidine to the C2 position, removing the C2/C4 methyl groups, or substituting piperidine with morpholine or piperazine will fundamentally alter target engagement and functional activity. The quantitative evidence below underscores that procurement decisions must be guided by the precise substitution pattern, not merely by the presence of a piperidinylpyrimidine core.

Quantitative Differentiation Guide for 2,4-Dimethyl-6-(piperidin-1-yl)pyrimidine


SAR-Verified Requirement for C6-Lipophilic Substitution in HIV-1 LTR Inhibition

In a systematic SAR study of piperidinylpyrimidine derivatives, researchers found that the presence of a lipophilic substituent at the C6-position of the pyrimidine ring is essential for inhibition of HIV-1 LTR transactivation. The target compound 2,4-dimethyl-6-(piperidin-1-yl)pyrimidine possesses the critical C6-piperidine moiety along with methyl groups at C2 and C4, a substitution pattern consistent with the active pharmacophore. Analogs lacking the C6-lipophilic group or bearing substituents at the C2 position instead showed reduced or absent activity [1].

HIV-1 LTR inhibition Structure-activity relationship Piperidinylpyrimidine

Dual TNF-α and HIV-1 LTR Inhibitory Potential Versus Piperidinylpyrimidines with Alternative Substitution

Piperidinylpyrimidine derivatives were originally developed as inhibitors of TNF-α production and subsequently evaluated for HIV-1 LTR inhibition [1][2]. The target compound, with its 2,4-dimethyl-6-piperidinyl substitution, embodies the core scaffold common to both activities. Certain analogs in this class demonstrated the ability to simultaneously inhibit HIV-1 LTR activation and suppress TNF-α production, a dual mechanism not shared by standard antiretroviral agents [1]. This dual inhibition property is dependent on the intact piperidinylpyrimidine core with appropriate substitution. Analogs with morpholine replacing piperidine (such as 2,4-dimethyl-6-(morpholin-4-yl)pyrimidine) are not reported to exhibit this dual profile.

TNF-alpha inhibition HIV-1 Dual mechanism

BindingDB Comparative Target Engagement Profile

Data curated in the BindingDB demonstrate that this compound has been evaluated in biochemical assays for PIKfyve inhibition, yielding an IC50 of 5,750 nM [1]. This moderate affinity can be contrasted with structurally related piperidinylpyrimidine derivatives that have shown more potent activity against other kinase targets in the same class. For instance, a closely related trisubstituted pyrimidine analog demonstrated a Ki of 330 nM against PI3Kγ [2], while another piperidinyl-containing pyrimidine derivative achieved an IC50 of 156 nM against PIM2 [3]. These affinity differences across kinase targets highlight how subtle changes in the pyrimidine substitution pattern and pendant groups drive target selectivity within the piperidinylpyrimidine family.

Kinase inhibition PIKfyve PI3K Binding affinity

Physicochemical Differentiation: LogP and Topological PSA Versus C4-Substituted Piperidinylpyrimidine Analogs

Computationally predicted properties for the target compound indicate a logP of approximately 2.0–2.9 (estimated range from multiple prediction models) and a topological polar surface area (tPSA) of approximately 29–38 Ų [1]. In comparison, the C4-substituted regioisomer 4-(piperidin-1-yl)pyrimidine has a molecular weight of 163.22 g/mol (vs. 191.27 g/mol for the target) and a correspondingly lower logP, resulting in different predicted membrane permeability and solubility profiles . The increased lipophilicity and molecular weight of the 2,4-dimethyl-6-piperidinyl derivative relative to its des-methyl or C4-substituted counterparts translate into distinct chromatographic retention behavior, solubility characteristics, and predicted oral absorption parameters.

Lipophilicity ADME Drug-likeness

Synthetic Utility as a Regioselectively Functionalized Building Block Versus 2,4-Dichloropyrimidine

2,4-Dimethyl-6-(piperidin-1-yl)pyrimidine serves as a pre-functionalized building block for constructing more complex heterocyclic libraries. Unlike 2,4-dichloropyrimidine, which requires sequential nucleophilic aromatic substitution steps with attendant regioselectivity challenges, this compound already incorporates the methyl and piperidine groups in defined positions, eliminating the need for post-synthetic functionalization at C6 [1]. This pre-installation of the piperidine group reduces synthetic step count by at least one SNAr reaction compared to routes starting from 2,4-dichloropyrimidine, and avoids potential cross-reactivity issues at the C2 and C4 positions during further derivatization [1].

Synthetic intermediate Building block Regioselective synthesis

Application Scenarios for 2,4-Dimethyl-6-(piperidin-1-yl)pyrimidine Where Structural Specificity Drives Procurement Decisions


HIV-1 Latency-Reversal Agent Development Programs Requiring C6-Lipophilic Piperidinylpyrimidine Scaffolds

Research groups targeting HIV-1 latency reversal can use this compound as a starting scaffold for derivatization, as SAR evidence confirms that C6-lipophilic substitution on the pyrimidine ring is a prerequisite for HIV-1 LTR inhibition [1]. Its pre-functionalized 2,4-dimethyl-6-piperidine pattern provides an immediate entry point for installing the required piperonyloyl group on the piperidine nitrogen, a modification essential for enhancing LTR inhibitory activity [1].

PIKfyve Autophagy Pathway Screening Cascades Requiring a Moderate-Affinity Reference Compound

In PIKfyve-targeted drug discovery, this compound offers a biochemically validated starting point with a confirmed IC50 of 5,750 nM, enabling its use as a reference or control compound in autophagy and endosomal trafficking assays [2]. Its moderate potency makes it suitable for initial screening and as a benchmark against which optimized PIKfyve inhibitors can be compared during hit-to-lead campaigns.

Parallel Library Synthesis Requiring a Regioselectively Pre-Functionalized Trisubstituted Pyrimidine Core

Synthetic chemists generating focused heterocyclic libraries can procure this compound to bypass the regioselectivity challenges inherent in SNAr-based derivatization of dichloropyrimidines. By providing the piperidine and methyl groups pre-installed, the scaffold saves at least one synthetic step and streamlines parallel synthesis workflows for structure-activity exploration [3].

Physicochemical Reference Standard for Lipophilic Pyrimidine Building Blocks in ADME Assays

This compound's predicted logP range (2.0–2.9) and tPSA (29–38 Ų) position it as a representative lipophilic pyrimidine building block for use as a physicochemical reference in membrane permeability, solubility, and metabolic stability assays . It can serve as a calibration standard for chromatographic method development targeting pyrimidine-containing compound libraries with similar lipophilicity profiles.

Quote Request

Request a Quote for 2,4-DIMETHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.